Nitazoxanide

Beschreibung

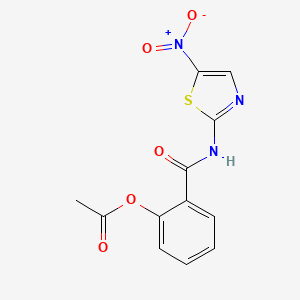

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNQNVDNTFHQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5033757 | |

| Record name | Nitazoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitazoxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.55e-03 g/L | |

| Record name | Nitazoxanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitazoxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55981-09-4 | |

| Record name | Nitazoxanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55981-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitazoxanide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055981094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitazoxanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITAZOXANIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitazoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-[N-(5-nitrothiazol-2-yl)carbamoyl]phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITAZOXANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOA12P041N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitazoxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 °C | |

| Record name | Nitazoxanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitazoxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Action of Nitazoxanide

Antiparasitic Mechanisms

Nitazoxanide's antiparasitic activity is multifaceted, primarily targeting the energy metabolism and cellular integrity of anaerobic protozoa and helminths. After oral administration, this compound is rapidly hydrolyzed to its active metabolite, tizoxanide (B1683187), which is responsible for the therapeutic effects. patsnap.com

The principal mechanism of action of this compound against anaerobic parasites is the inhibition of the pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) enzyme. patsnap.comnbinno.com This enzyme is a key component in the anaerobic energy metabolism of various protozoa, including Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis, as well as some anaerobic bacteria. patsnap.comnih.govasm.org PFOR catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a crucial step for ATP production in these organisms. nih.gov

This compound, through its active metabolite tizoxanide, acts as a noncompetitive inhibitor of PFOR. nih.govasm.org By disrupting the PFOR-dependent electron transfer reaction, this compound effectively halts the parasite's central metabolic pathway, leading to energy depletion and ultimately, cell death. patsnap.comnbinno.comyoutube.com Research has shown that this compound is a specific inhibitor of the PFOR class of enzymes found in these anaerobic parasites. nih.gov

Table 1: Organisms with PFOR Enzyme Susceptible to this compound Inhibition

| Organism Type | Species |

|---|---|

| Protozoa | Trichomonas vaginalis nih.govasm.org |

| Entamoeba histolytica patsnap.comnih.govasm.org | |

| Giardia intestinalis (G. lamblia) patsnap.comnih.govasm.org | |

| Bacteria | Clostridium difficile nih.govasm.org |

| Clostridium perfringens nih.govasm.org | |

| Helicobacter pylori nih.govasm.org |

Beyond its effects on energy metabolism, this compound has been observed to induce physical damage to the cellular structures of protozoa. drugbank.com Studies on Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis have demonstrated that this compound can cause cell swelling, distortion of cell shape, and damage to the plasma membrane. nih.gov These ultrastructural changes include the formation of extensive empty areas within the cytoplasm. nih.gov

This compound's antiparasitic activity is further enhanced by its ability to inhibit other crucial enzymes within protozoa. drugbank.com

Quinone Oxidoreductase NQO1: this compound has been shown to inhibit quinone oxidoreductase NQO1. drugbank.comnih.gov This enzyme is involved in various cellular processes, and its inhibition can contribute to the disruption of normal cellular function.

Nitroreductase-1 (NR1): In Giardia lamblia, this compound has been found to interact with and inhibit Nitroreductase-1 (GlNR1). asm.orgnih.gov Interestingly, overexpression of GlNR1 in G. lamblia leads to increased susceptibility to this compound, suggesting that the enzyme may be involved in activating the drug to a more cytotoxic form. oup.com

Protein Disulfide Isomerase (PDI): There is evidence to suggest that this compound may act as a steric inhibitor of protein disulfide isomerase (PDI). nih.gov PDI is essential for the proper folding of proteins in the endoplasmic reticulum. By inhibiting PDI, this compound can disrupt protein synthesis and lead to cellular stress and death.

Antiviral Mechanisms

This compound also possesses a broad spectrum of antiviral activity against both RNA and DNA viruses. nih.gov Its antiviral mechanisms are distinct from its antiparasitic actions and primarily involve the modulation of host cell processes and interference with viral protein maturation.

A key antiviral mechanism of this compound, particularly against influenza viruses, is the blockade of the maturation of viral hemagglutinin (HA) at a post-translational stage. nih.govnih.gov Hemagglutinin is a glycoprotein (B1211001) found on the surface of influenza viruses that is crucial for viral entry into host cells.

This compound and its active metabolite, tizoxanide, selectively inhibit the maturation of HA before it becomes resistant to endoglycosidase H digestion. researchgate.net This action impairs the intracellular trafficking of hemagglutinin and its insertion into the host cell's plasma membrane, which is a critical step for the correct assembly and release of new viral particles. researchgate.net This mechanism of action is distinct from that of other anti-influenza drugs like oseltamivir (B103847) and amantadine, which target neuraminidase and the M2 protein, respectively. nih.gov Studies have shown that thiazolides, the class of drugs to which this compound belongs, act between the endoplasmic reticulum and the Golgi apparatus to prevent HA maturation. nih.govtandfonline.com This effect has also been observed with the spike glycoprotein of coronaviruses. nih.govbiorxiv.org

This compound has been shown to interfere with the glycosylation of viral proteins, a critical process for their proper folding, function, and transport. patsnap.com Glycosylation is a post-translational modification that is essential for the maturation of many viral envelope proteins. By inhibiting this process, this compound can lead to the production of non-functional viral proteins and inhibit the assembly of new virions. patsnap.com This mechanism has been proposed for its activity against rotaviruses and hepatitis B and C viruses. patsnap.com For paramyxoviruses, this compound has been found to target the folding of the Fusion (F) protein by inhibiting the host's glycoprotein-specific thiol oxidoreductase ERp57. nih.govnih.gov

Table 2: Summary of this compound's Antiviral Mechanisms

| Mechanism | Viral Target/Process | Consequence |

|---|---|---|

| Post-Translational Blockade | Viral Hemagglutinin (Influenza) nih.govnih.gov | Impaired maturation, trafficking, and insertion into the host plasma membrane researchgate.net |

| Spike Glycoprotein (Coronavirus) nih.govbiorxiv.org | Inhibition of terminal glycosylation and maturation nih.govbiorxiv.org | |

| Inhibition of Protein Glycosylation | Viral Proteins (General) patsnap.com | Improper folding and function of viral proteins, leading to impaired viral replication and assembly patsnap.com |

Modulation of Host Cell Signaling Pathways

This compound has been shown to significantly influence host cell signaling pathways, which is a key aspect of its antiviral activity. By interacting with the host's cellular machinery, it can enhance the innate immune response and create an environment that is less favorable for viral replication.

Activation of the Interferon Pathway and Upregulation of Interferon-Stimulated Genes (ISGs)

A critical component of this compound's antiviral strategy is its ability to activate the interferon (IFN) pathway. patsnap.comunimi.it This activation leads to an increased production of interferon-stimulated genes (ISGs), which are pivotal in establishing an antiviral state within the host. patsnap.comasm.org In peripheral blood mononuclear cells stimulated by the influenza virus, this compound has been observed to potentiate the production of type 1 interferons (alpha and beta). nih.gov This immunomodulatory effect is believed to contribute to its broad-spectrum antiviral activity by amplifying the host's natural defense mechanisms. nih.govresearchgate.net Studies have shown that thiazolides, the class of drugs to which this compound belongs, are potent inducers of type I interferons, leading to the selective activation of numerous ISGs. unimi.it This upregulation of the IFN pathway is a host-directed mechanism that can persist, potentially extending the drug's physiological half-life. researchgate.net

Activation of Eukaryotic Translation Initiation Factor 2α

This compound's active metabolite, tizoxanide, has been demonstrated to activate protein kinase R (PKR). nih.gov This activation, in turn, leads to the phosphorylation of eukaryotic initiation factor 2α (eIF2α). nih.govnih.gov The phosphorylation of eIF2α is a well-known cellular stress response that can inhibit viral protein synthesis, thereby blocking viral replication. nih.gov This mechanism has been observed in studies involving hepatitis C virus and bovine viral diarrhea virus. frontierspartnerships.org

Interference with the Viral Replication Complex

Research suggests that this compound can interfere with the viral replication complex, leading to a reduction in the viral load within infected cells. patsnap.com While the precise interactions are still being elucidated, this interference is a key component of its broad-spectrum antiviral activity, including against coronaviruses. patsnap.com

Inhibition of Viral Transcription Factor Immediate Early 2 (IE2)

The exact mechanism regarding the inhibition of the viral transcription factor Immediate Early 2 (IE2) by this compound is not extensively detailed in the provided search results. Further research is needed to fully understand this aspect of its antiviral action.

Mild Inhibition of Mitochondrial Oxidative Phosphorylation and Subsequent Impact on Cellular ATP Content

This compound has been identified as an uncoupler of mitochondrial oxidative phosphorylation (OXPHOS). nih.govbiorxiv.org This uncoupling effect, while mild, can impact cellular energy metabolism, which is a process that viruses are dependent on for their replication. nih.govnih.gov Studies have shown that this compound can lead to a decrease in cellular ATP levels. nih.govnih.gov However, in certain contexts, such as in the presence of toxins that inhibit mitochondrial function, this compound has been shown to ameliorate the loss of cellular ATP. nih.govresearchgate.net This suggests a complex, context-dependent effect on cellular bioenergetics. The mild uncoupling is considered a potential basis for its therapeutic efficacy, as it can interfere with viral replication without causing significant harm to the host cell. nih.gov

Antibacterial Mechanisms

The primary antibacterial mechanism of this compound, particularly against anaerobic bacteria, is the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system. drugbank.comnih.govnbinno.comnbinno.com This enzyme is essential for the anaerobic energy metabolism of these microorganisms. drugbank.comasm.org By disrupting the PFOR-dependent electron transfer reaction, this compound interferes with the metabolic pathways of anaerobic bacteria, leading to energy depletion and cell death. patsnap.com This targeted action is a key reason for its effectiveness against a range of anaerobic and microaerophilic bacteria. drugbank.com

Disruption of Anaerobic Energy Metabolism via Pyruvate Oxidoreductase Inhibition

A key mechanism of this compound's antimicrobial activity is its ability to disrupt the energy metabolism of anaerobic bacteria and protozoa by inhibiting the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system. nih.govnih.goviastate.edu This enzyme is critical for the anaerobic metabolism of these organisms, catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. nih.gov By interfering with this essential electron transfer reaction, this compound effectively depletes the energy supply of the pathogen, leading to cell death. nih.govnih.gov

This compound acts as a noncompetitive inhibitor of PFOR in a range of pathogens, including Trichomonas vaginalis, Entamoeba histolytica, Giardia intestinalis, Clostridium difficile, Clostridium perfringens, Helicobacter pylori, and Campylobacter jejuni. nih.govresearchgate.net The inhibitory constant (Ki) for this interaction is typically in the range of 2 to 10 μM. nih.govresearchgate.net

Research suggests a novel inhibitory mechanism where the anionic form of this compound interferes with the C2-α-lactyl-TPP intermediate of the PFOR reaction, either before or after its formation, leading to the dissociation of the complex. nih.gov This action is thought to target the "activated cofactor" of the enzymatic reaction rather than the substrate or catalytic sites, a mechanism that may reduce the likelihood of mutation-based drug resistance. nih.govnih.govresearchgate.net

Disruption of Membrane Potential and pH Homeostasis

This compound has been shown to disrupt the membrane potential and intrabacterial pH homeostasis of Mycobacterium tuberculosis. lshtm.ac.uknih.gov This mechanism is shared with the structurally similar compound niclosamide. lshtm.ac.uknih.gov By interfering with the maintenance of the proton motive force, which is essential for mycobacterial survival, this compound exerts a bactericidal effect. lshtm.ac.uk This disruption of membrane energetics was observed to be concentration-dependent and more pronounced at a lower external pH. lshtm.ac.ukwikipedia.org

Studies have also indicated that this compound can induce lesions in the cell membranes and depolarize the mitochondrial membrane in parasitic protozoa. iastate.edu This disruption of membrane integrity and function contributes to its broad-spectrum antiparasitic activity.

Suppression of Chaperone/Usher (CU) Pathway in Gram-Negative Bacteria

This compound has been identified as an inhibitor of the Chaperone/Usher (CU) pathway, a conserved system in Gram-negative bacteria responsible for the assembly of virulence-associated pili. drugbank.comnih.govmedicinenet.com These pili are crucial for bacterial adhesion to host cells and colonization. medicinenet.com

This compound's inhibitory action on the CU pathway is achieved by reducing the number of usher molecules in the outer membrane. drugbank.comnih.gov Specifically, it has been shown to prevent the proper folding of the usher β-barrel domain in the outer membrane, thereby hindering the assembly and surface expression of pili. nih.gov This novel mechanism of action, which targets bacterial virulence without directly killing the bacteria, suggests that this compound and its derivatives could be developed as anti-virulence agents to combat bacterial infections. drugbank.comnih.gov

Anti-Vacuolating Toxin Activity

In the context of Helicobacter pylori infections, this compound and its primary metabolite, tizoxanide, have demonstrated potent activity against both metronidazole-sensitive and -resistant strains. researchgate.netlshtm.ac.uk Beyond its direct bactericidal effects, this compound exhibits anti-vacuolating toxin activity. researchgate.netlshtm.ac.uk It has been shown to inhibit the vacuolating activity of H. pylori culture supernatants at sub-minimum inhibitory concentrations (sub-MICs). lshtm.ac.uk This suggests a selective inhibition of the production or activity of the vacuolating cytotoxin (VacA), a key virulence factor of H. pylori. lshtm.ac.uk

Anthelmintic Mechanisms

The anthelmintic properties of this compound involve distinct mechanisms of action that impact the neuromuscular function of helminths.

Neuromuscular Effects: Transient Spastic Paralysis and Nicotinic Receptor Modulation

Studies using the model nematode Caenorhabditis elegans have shown that this compound can induce a transient spastic paralytic effect. lshtm.ac.uk This effect is similar to that of levamisole, a known neuromuscular agent that acts on nicotinic receptors. researchgate.net Further evidence for this compound's interaction with nicotinic receptors comes from experiments with specific neuroblockers and mutants of C. elegans. lshtm.ac.uk

In the cestode Hymenolepis diminuta and the trematode Schistosoma mansoni, this compound causes rapid paralysis. lshtm.ac.uk This is associated with the inhibition of α-bungarotoxin binding to nicotinic receptors in S. mansoni, providing further support for its modulatory effect on neurotransmission. lshtm.ac.uk

| Organism | Observed Effect | Putative Target/Mechanism |

| Caenorhabditis elegans | Transient spastic paralysis | Modulation of nicotinic receptors |

| Ascaris suum | Neuromuscular effects at higher concentrations | - |

| Hymenolepis diminuta | Rapid paralysis and tegumental damage | - |

| Schistosoma mansoni | Rapid paralysis, tegumental damage, decreased glucose uptake | Inhibition of α-bungarotoxin binding to nicotinic receptors |

Protonophoric Uncoupling of Oxidative Phosphorylation

This compound (NTZ) and its active metabolite, tizoxanide (TZ), function as uncouplers of mitochondrial oxidative phosphorylation (OXPHOS). nih.govbiorxiv.orgnih.gov This mechanism involves the transport of protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. actanaturae.ru As protonophores, they are lipophilic acids capable of picking up protons from the intermembrane space and releasing them into the mitochondrial matrix, bypassing the ATP synthase enzyme. actanaturae.ru This action uncouples the process of electron transport from ATP production, leading to an increase in the oxygen consumption rate (OCR) without a corresponding increase in ATP synthesis. biorxiv.orgnih.gov

The uncoupling activity of thiazolides has been demonstrated in various studies. Research has shown that NTZ's effect on cellular energy metabolism is a key aspect of its broad-spectrum activity. nih.govbiorxiv.org In one study, the impact of tizoxanide on OXPHOS was compared to that of a classic mitochondrial uncoupler, carbonyl cyanide m-chlorophenyl hydrazone (CCCP). nih.gov The study found that applying tizoxanide to a virus-releasing cell line led to increased levels of mitochondrial uncoupling, which directly correlated with a decrease in the release of infectious viral particles, suggesting that this bioenergetic interference is fundamental to its antiviral effects. nih.govbiorxiv.org

Further research has confirmed the mitochondrial uncoupling effect of both this compound and tizoxanide, which leads to the activation of cellular AMP-activated protein kinase (AMPK). nih.govnih.gov This activation of AMPK is a cellular response to energy stress. nih.gov The uncoupling effect has been measured using high-resolution respirometry, which directly assesses mitochondrial oxygen consumption. nih.gov The ability of NTZ to act as a mild uncoupler has been shown to restore ATP production in certain models of mitochondrial dysfunction. biorxiv.org

| Compound | Observed Effect on Oxygen Consumption Rate (OCR) | Associated Cellular Pathway Activation | Primary Research Finding |

|---|---|---|---|

| Tizoxanide (TZ) | Increased OCR, indicative of uncoupling. nih.gov | AMPK Activation. nih.gov | Demonstrated a dose-dependent uncoupling effect comparable to reference uncouplers. biorxiv.org |

| This compound (NTZ) | Increased OCR. nih.gov | AMPK Activation. nih.govnih.gov | Inhibits NLRP3 inflammasome activation and induces autophagy through its uncoupling mechanism. nih.gov |

| CCCP (Reference Uncoupler) | Increased OCR. nih.gov | Not specified in this context. | Used as a positive control to validate the uncoupling effect of thiazolides on OXPHOS. nih.govbiorxiv.org |

Impairment of Nutrient Uptake (e.g., Glucose)

This compound has been shown to modulate cellular metabolism by impairing the uptake of essential nutrients, notably glucose. nih.gov This mechanism is particularly relevant in the context of inflammatory conditions where metabolic reprogramming occurs. In a study using primary chondrocytes from osteoarthritis patients stimulated with interleukin-1β (IL-1β), NTZ demonstrated a significant ability to reverse the induced glycolytic metabolic changes. nih.gov

The primary mechanism for this effect was identified as the inhibition of glucose uptake. nih.gov Research findings indicate that NTZ treatment leads to a reduction in the expression of Glucose Transporter 1 (GLUT1), a key protein responsible for facilitating glucose entry into cells. nih.gov By downregulating GLUT1, this compound effectively limits the amount of glucose available for glycolysis, thereby countering the metabolic shift towards aerobic glycolysis (the Warburg effect) often seen in inflamed or proliferating cells. nih.govmdpi.com

Mechanistically, the inhibition of glucose uptake by NTZ is linked to the modulation of key cellular signaling pathways that regulate metabolism and cell growth. The study on chondrocytes demonstrated that NTZ inhibits the activation of the mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway while substantially increasing the phosphorylation and activation of AMPK. nih.gov The central role of AMPK in mediating these metabolic effects was confirmed when the knockdown of AMPK using siRNA negated the mitochondrial and metabolic improvements induced by NTZ. nih.gov This suggests that NTZ impairs glucose uptake and reverses glycolytic reprogramming through an AMPK-dependent inhibition of mTORC1 signaling. nih.gov

| Parameter | Effect of IL-1β Stimulation | Effect of this compound Treatment | Underlying Mechanism |

|---|---|---|---|

| Glucose Uptake | Increased | Inhibited nih.gov | Downregulation of GLUT1 expression. nih.gov |

| GLUT1 Expression | Increased | Reduced nih.gov | Modulation of AMPK/mTORC1 signaling. nih.gov |

| AMPK Phosphorylation | Decreased (mTORC1 activation) | Substantially Increased nih.gov | Direct or indirect activation by NTZ. nih.gov |

| mTORC1 Pathway | Activated | Inhibited nih.gov | AMPK-dependent inhibition. nih.gov |

Spectrum of Pathogen Susceptibility and Research Implications

Antiviral Efficacy Research

Initially developed as an antiprotozoal drug, nitazoxanide was later identified as a first-in-class broad-spectrum antiviral agent. nih.govresearchgate.net Its mechanism of action often involves targeting host-regulated processes essential for viral replication. nih.gov

This compound has been shown to inhibit a wide array of influenza A and B viruses. nih.govnih.gov This includes strains such as H1N1, H3N2, H5N9, and H7N1. nih.govnih.govuni.lu Research has demonstrated its effectiveness against both amantadine-resistant and oseltamivir-resistant strains of influenza A. nih.govuni.lu The antiviral action of this compound against influenza viruses is understood to involve the blockage of the maturation of the viral hemagglutinin at a post-translational stage. nih.gov

Studies have shown that tizoxanide (B1683187), the active metabolite of this compound, can inhibit the replication of various influenza A strains, including H1N1, H3N2, H3N2v, H3N8, H5N9, H7N1, as well as influenza B. nih.gov The 50% inhibitory concentrations (IC50s) in these studies ranged from 0.2 to 1.5 μg/mL. nih.gov Furthermore, combination therapy studies have indicated that this compound acts synergistically with neuraminidase inhibitors like oseltamivir (B103847) and zanamivir (B325) against influenza A viruses, including H1N1 and the avian H5N9 strain. nih.govnih.govuni.lu

A Phase 2b/3 clinical trial demonstrated that oral administration of this compound reduced the duration of clinical symptoms and viral shedding in individuals with laboratory-confirmed influenza. nih.govresearchgate.netnih.gov

This compound has demonstrated in vitro activity against a range of coronaviruses. clinicaltrials.gov Research has shown its efficacy against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), as well as bovine, murine, and human enteric coronaviruses. nih.govbiorxiv.orgfrontiersin.org The antiviral mechanism against coronaviruses involves the inhibition of the viral N protein expression. clinicaltrials.govnih.gov

In cell culture studies, this compound and its active metabolite, tizoxanide, inhibited MERS-CoV with IC50s of 0.92 and 0.83 μg/ml, respectively. nih.gov It has also been shown to be effective against seasonal human coronaviruses, including HCoV-229E, HCoV-NL63, and HCoV-OC43, with IC50 values ranging from 0.05 to 0.15 μg/mL. frontiersin.org For SARS-CoV-2, an early in vitro study reported a 50% effective concentration (EC50) of 2.12μM in Vero E6 cells. biorxiv.org The proposed mechanism for its antiviral effect against SARS-CoV-2 includes the impairment of viral reproduction and spread through the depletion of intracellular calcium stores and subsequent phosphorylation of protein kinase R (PKR) and eukaryotic translation initiation factor 2α (eIF2α). nih.gov

Despite promising in vitro results, a pre-clinical evaluation in a hamster model for SARS-CoV-2 showed that this compound did not significantly impair viral replication in affected organs, which was hypothesized to be due to insufficient drug concentrations in those tissues. biorxiv.org

In vitro studies have revealed that this compound and its metabolite, tizoxanide, inhibit the replication of both Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). nih.govnatap.org This has led to clinical investigations into its potential as a treatment for chronic hepatitis. nih.gov

For chronic hepatitis B, a pilot clinical trial showed that this compound treatment resulted in a decrease in serum HBV DNA in HBeAg-positive patients, with some achieving undetectable levels and loss of HBeAg. nih.govwikipedia.org In HBeAg-negative patients, a majority achieved undetectable HBV DNA, and some experienced loss of HBsAg. wikipedia.org The mechanism of action against HBV is thought to involve the inhibition of HBV cccDNA expression and RNA transcription by targeting the interaction between hepatitis B X protein (HBx) and damage-specific DNA-binding protein 1 (DDB1). nih.gov

In the context of chronic hepatitis C, Phase II clinical trials have explored this compound in combination with peginterferon, with or without ribavirin (B1680618). nih.gov However, a meta-analysis concluded that the existing trials were of low quality and that more robust randomized trials are needed to determine its efficacy for chronic hepatitis C. wikipedia.orgregionh.dk

This compound has shown efficacy against enteric viruses that are major causes of gastroenteritis, such as rotavirus and norovirus. nih.govresearchgate.net Clinical trials have suggested a potential role for thiazolides in the treatment of gastroenteritis caused by these viruses. nih.gov

For rotavirus, research indicates that this compound inhibits the maturation of the viral protein VP7, which is a key component of the outer virion, and disrupts the architecture of rotavirus viroplasms, thereby reducing the formation of viral double-stranded RNA. semanticscholar.orgnih.gov A randomized, double-blind, placebo-controlled trial in children with severe rotavirus gastroenteritis found that this compound significantly reduced the median time to resolution of illness compared to placebo (31 hours vs. 75 hours). nih.gov

In the case of norovirus, this compound has been used empirically in clinical settings with some success. nih.gov A double-blind, placebo-controlled trial involving patients aged 12 and older with viral gastroenteritis showed that for those with norovirus, the median time to symptom resolution was significantly shorter in the this compound-treated group (1.5 days) compared to the placebo group (2.5 days). researchgate.netnih.gov Mechanistic studies suggest that this compound and its metabolite, tizoxanide, activate the cellular antiviral response, stimulating the expression of interferon-stimulated genes. nih.gov

The broad-spectrum antiviral activity of this compound extends to a variety of other RNA and DNA viruses. In cell culture assays, it has been shown to inhibit the replication of Respiratory Syncytial Virus, parainfluenza virus, Dengue virus, Yellow Fever virus, and Japanese Encephalitis Virus. nih.gov Research has also indicated its potential as an oral therapy for the Ebola virus. researchgate.net

Antiparasitic Efficacy Research

This compound was originally developed and has been widely used as a broad-spectrum antiparasitic agent. wikipedia.orgnih.gov In vitro studies have confirmed its activity against a wide range of parasites. nih.gov

It has demonstrated efficacy in treating infections caused by various protozoa and helminths. wikipedia.org Controlled trials have established its effectiveness in treating cryptosporidiosis and giardiasis, with efficacy comparable to metronidazole (B1676534) for the latter. nih.govoup.com It has also been successful in treating metronidazole-resistant giardiasis. wikipedia.org

Clinical studies have shown high eradication rates for several intestinal parasites. For Giardia intestinalis, eradication rates have been observed to be high. oup.com Research in Mexico and Egypt has demonstrated parasite reduction rates for Hymenolepis nana ranging from 84% to 97%. oup.com Studies have also indicated its effectiveness against other parasites such as Entamoeba histolytica, Blastocystis hominis, and Isospora belli. oup.com Furthermore, it is effective against intestinal helminths and tapeworms, including beef tapeworm (Taenia saginata), and in treating chronic fascioliasis. wikipedia.orgnih.gov

Interactive Data Tables

Table 1: Antiviral Efficacy of this compound Against Influenza Viruses

| Virus Strain | Type | Resistance Profile | Key Research Finding |

|---|---|---|---|

| Influenza A (H1N1) | RNA | - | Inhibited by tizoxanide; Synergistic effect with oseltamivir. nih.govuni.lu |

| Influenza A (H3N2) | RNA | - | Inhibited by tizoxanide. nih.gov |

| Influenza A (H5N9) | RNA | Avian | Inhibited by tizoxanide; Synergistic effect with oseltamivir. nih.govnih.gov |

| Influenza A (H7N1) | RNA | Avian | Effective against this strain in vitro. nih.gov |

| Oseltamivir-resistant H1N1 | RNA | Neuraminidase Inhibitor | Effective against this resistant strain. nih.govuni.lu |

| Amantadine-resistant H3N2 | RNA | M2 Ion Channel Inhibitor | Effective against this resistant strain. nih.gov |

Table 2: Antiparasitic Efficacy of this compound

| Parasite | Type | Condition | Efficacy |

|---|---|---|---|

| Cryptosporidium parvum | Protozoa | Cryptosporidiosis | Proven efficacy in controlled trials. nih.gov |

| Giardia lamblia | Protozoa | Giardiasis | Comparable efficacy to metronidazole. nih.govoup.com |

| Entamoeba histolytica/dispar | Protozoa | Amebiasis | Eradication rates of 69%-96% in clinical studies. oup.com |

| Hymenolepis nana | Helminth (Tapeworm) | Hymenolepiasis | Parasite reduction rates of 84%-97%. oup.com |

| Taenia saginata | Helminth (Tapeworm) | Taeniasis | Found to be effective. wikipedia.org |

| Fasciola hepatica | Helminth (Fluke) | Fascioliasis | Effective in chronic cases. nih.gov |

| Blastocystis hominis | Protozoa | Blastocystosis | Eradication rates of 97%-100% in clinical studies. oup.com |

Antibacterial Efficacy Research

In addition to its antiparasitic properties, this compound has demonstrated significant in vitro activity against a range of anaerobic and microaerophilic bacteria. oup.comnih.gov

In vitro studies have shown that this compound is active against numerous gram-positive and gram-negative anaerobic bacteria, including Bacteroides species and Clostridium species. oup.comnih.gov The antibacterial activity of this compound and its active metabolite, tizoxanide, has been tested against a broad range of anaerobic bacteria, with MIC90s (Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms) generally ranging from 0.06 to 4 mg/liter. nih.gov Tizoxanide was found to be slightly less effective than this compound against most anaerobes, with the exception of the B. fragilis group, where their activity was similar. nih.gov Under aerobic conditions, this compound shows poor activity against members of the Enterobacteriaceae family and Pseudomonas species. nih.govasm.org

This compound has shown efficacy against Clostridium difficile. The MIC90 for this compound against 21 strains of C. difficile was found to be 0.06 mg/liter. nih.gov Its activity against this pathogen is a significant area of research, particularly in the context of antibiotic-associated diarrhea.

This compound has demonstrated in vitro activity against both metronidazole-sensitive and -resistant strains of Helicobacter pylori. nih.gov The MICs for this compound and tizoxanide against 103 strains of H. pylori ranged from 0.25 to 8 µg/ml, with an MIC90 of 4 µg/ml. nih.govresearchgate.net Unlike metronidazole, no resistant strains were detected, and successive subculturing on media containing this compound did not lead to significant changes in MICs. nih.gov

Clinical studies have explored the use of this compound in combination therapies for H. pylori eradication. A pilot study combining this compound with omeprazole (B731) resulted in an 83% eradication rate. nih.govnih.gov However, when used as a single agent, this compound did not eradicate H. pylori. nih.govuwa.edu.au A systematic review concluded that this compound-based treatments, particularly in combination with a proton-pump inhibitor and one or two other antibiotics, appear to be effective for H. pylori eradication. tandfonline.comtandfonline.com

The activity of this compound against Mycobacterium tuberculosis is an emerging area of research. While the provided search results mention its broad-spectrum activity, detailed research findings on its efficacy specifically against M. tuberculosis are not extensively covered in the initial set of results.

Table 3: In Vitro Activity of this compound against Bacterial Pathogens

| Pathogen/Group | MIC90 (mg/L) | Key Research Findings |

|---|---|---|

| Anaerobic Bacteria | 0.06 - 4 | Broad activity against various gram-positive and gram-negative anaerobes nih.gov |

| ***Bacteroides fragilis* group** | 0.5 | Similar activity between this compound and tizoxanide nih.gov |

| Clostridium difficile | 0.06 | Potent in vitro activity nih.gov |

| Clostridium perfringens | 0.5 | Good in vitro susceptibility nih.gov |

| Helicobacter pylori | 0.004 (4 µg/ml) | Active against metronidazole-resistant strains; effective in combination therapy nih.govresearchgate.net |

Gram-Positive and Gram-Negative Bacteria (e.g., Escherichia coli)nih.gov

This compound, a thiazolide antiparasitic agent, has also been investigated for its antibacterial properties. Its activity spectrum extends to both Gram-positive and Gram-negative bacteria, although its efficacy is notably influenced by the metabolic state of the organisms, particularly their reliance on anaerobic energy pathways.

Research Findings

In vitro studies have demonstrated that this compound and its active metabolite, tizoxanide, exhibit activity against a wide array of anaerobic bacteria, encompassing both Gram-positive and Gram-negative species. nih.gov The primary mechanism of action against these anaerobes is the inhibition of the pyruvate (B1213749):ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system, which is crucial for anaerobic energy metabolism. asm.org

The susceptibility of aerobic and facultative anaerobic bacteria to this compound is more variable. Research indicates that under aerobic conditions, this compound demonstrates poor activity against many members of the Enterobacteriaceae family, which includes Escherichia coli, as well as Pseudomonas species. nih.govasm.org However, its effectiveness against certain aerobically grown Gram-positive bacteria has been noted. For instance, studies have reported Minimum Inhibitory Concentrations (MICs) for Staphylococcus aureus, including methicillin-resistant strains (MRSA), in the range of 2 to 4 mg/L. nih.govasm.org

The case of Escherichia coli, a facultative anaerobe, highlights the condition-dependent nature of this compound's antibacterial effect. In a nutrient-rich medium (Luria-Bertani medium) under aerobic conditions, E. coli strains have been found to be resistant to this compound, with MIC values exceeding 64 µg/mL. asm.orgasm.org Conversely, in a minimal medium supplemented with glucose, the drug showed slight inhibitory activity, with an MIC of approximately 32 µg/mL. asm.orgasm.org This suggests that the metabolic state dictated by the nutritional environment plays a key role in the susceptibility of E. coli to this compound. Further research has shown that this compound has little to no intrinsic antibacterial activity against colistin-resistant E. coli, with MIC values reported to be ≥256 µg/mL.

Beyond direct bactericidal or bacteriostatic effects, this compound has also been shown to inhibit biofilm formation by enteroaggregative E. coli (EAEC). asm.org This action is attributed to the inhibition of fimbrial assembly, which is essential for the initial stages of biofilm development. asm.org

In Vitro Susceptibility Data

The following tables summarize the in vitro activity of this compound against a selection of Gram-positive and Gram-negative bacteria as reported in various studies.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | Strain Information | MIC Range (mg/L) | Reference(s) |

|---|---|---|---|

| Staphylococcus aureus | 34 clinical isolates (including 12 MRSA strains) | 2 - 4 | nih.govasm.org |

| Clostridium difficile | 21 strains | MIC90: 0.06 | asm.org |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria| Bacterial Species | Growth Conditions/Strain Information | MIC (µg/mL) | Reference(s) |

|---|---|---|---|

| Escherichia coli | Nutrient-rich (Luria-Bertani) medium | > 64 | asm.orgasm.org |

| Escherichia coli | Minimal medium with glucose | ~32 | asm.orgasm.org |

| Escherichia coli | Colistin-resistant strains | ≥ 256 |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Molecular Basis of Resistance and Cross Resistance Patterns

Mechanisms of Resistance Development to Nitazoxanide

The development of resistance to this compound is not uniform across all susceptible pathogens. In protozoan parasites, some mechanisms have been elucidated, while in certain bacteria and viruses, resistance appears to be a rare event.

In the parasite Giardia lamblia, resistance to this compound, though not yet observed clinically, can be induced in laboratory settings. nih.gov The mechanisms are complex and appear to be multifactorial. nih.gov Studies on resistant G. lamblia clones have identified altered expression of genes involved in the parasite's metabolic and stress-response pathways. nih.gov Key findings include:

Altered Gene Expression : Resistance has been linked to changes in the expression of open-reading frames (ORFs) that encode for major surface antigens, such as variant surface proteins (VSPs). nih.gov

Enzyme Regulation : Downregulation of enzymes like nitroreductase 1 has been observed in this compound-resistant cell lines. nih.gov Conversely, transcript levels for protein disulphide isomerase 2 (PDI2) were found to be increased in resistant strains. oup.comoup.com

Metabolic Adaptations : Resistant trophozoites exhibit metabolic changes, including lower nitroreductase activities and reduced FAD and NADP(H) pool sizes, suggesting an adaptation to minimize oxidative stress. unibe.ch

For the bacterium Helicobacter pylori, acquired resistance to this compound is not considered a significant clinical problem. asm.orgnih.gov In vitro studies where H. pylori strains were successively subcultured on media containing this compound showed no significant change in the minimum inhibitory concentrations (MICs). asm.org Furthermore, in clinical trials, treatment failures were not associated with the selection of resistant strains. asm.orgnih.gov

The primary reason for the low risk of resistance in viruses is this compound's host-targeted mechanism of action. By modulating host cell pathways essential for viral replication, such as blocking hemagglutinin maturation in influenza viruses, this compound creates an environment where it is difficult for the virus to develop resistance through simple mutation of its own proteins. nih.govnih.gov

High Barrier to Resistance Evolution in Specific Viral Pathogens (e.g., Influenza A Virus, Hepatitis C Virus)

A significant therapeutic advantage of this compound is its high barrier to the development of resistance in several viral pathogens, most notably the Influenza A virus and Hepatitis C virus (HCV). This characteristic is primarily attributed to its mechanism of action, which targets host cellular functions rather than viral components directly. nih.gov

In the case of the influenza A virus, extensive in vitro studies have demonstrated the difficulty of selecting for resistant variants. In one study, various influenza virus strains were serially passaged ten times in the presence of increasing concentrations of tizoxanide (B1683187), the active metabolite of this compound. Phenotypic and genotypic analysis of the passaged viruses revealed that none had developed a significant change in susceptibility to the drug. nih.gov This suggests that the clinical use of this compound is significantly less likely to select for resistant influenza viruses compared to antivirals that target specific viral proteins like neuraminidase or viral polymerases. nih.gov

Similarly, a high barrier to resistance has been observed for HCV. This host-centric approach means that for a virus to become resistant, it would likely need to evolve in a way that bypasses fundamental cellular processes, a much more complex and less probable event than a simple point mutation in a viral enzyme.

Efficacy Against Drug-Resistant Strains of Other Therapeutic Agents (e.g., Neuraminidase Inhibitors, Metronidazole)

This compound's distinct mechanism of action allows it to be effective against pathogens that have developed resistance to other common therapeutic agents.

Neuraminidase Inhibitors: this compound has demonstrated potent in vitro activity against influenza A virus strains that are resistant to neuraminidase inhibitors, such as oseltamivir (B103847). nih.govasm.orgfrontierspartnerships.org Its ability to block the maturation of viral hemagglutinin is a mechanism completely independent of neuraminidase function, thus bypassing the resistance mechanisms that affect drugs like oseltamivir. nih.govasm.org This makes it a potential option for treating infections with oseltamivir-resistant influenza strains. researchgate.net

Metronidazole (B1676534): this compound is highly effective against metronidazole-resistant strains of protozoa and bacteria. nih.gov

Helicobacter pylori : Numerous studies have shown that this compound is active against H. pylori strains that are resistant to metronidazole. asm.orgnih.govgastrores.orgnih.gov The MICs for this compound and its active metabolite, tizoxanide, are not affected by metronidazole resistance. asm.orgnih.gov This lack of cross-resistance makes this compound a valuable component in treatment regimens for H. pylori, especially in regions with high rates of metronidazole resistance. nih.goviums.ac.ir

Giardia lamblia : The cross-resistance pattern between this compound and metronidazole in G. lamblia is complex. Some laboratory-induced this compound-resistant cell lines have shown strong cross-resistance to metronidazole. nih.gov However, in other studies, a metronidazole-resistant line was found to be fully susceptible to this compound, indicating that cross-resistance is not always reciprocal. nih.gov One study generated two resistant clones from the same parent strain; one was cross-resistant to both drugs, while the other was resistant only to metronidazole. oup.comoup.com This suggests that different resistance mechanisms can arise, which may or may not confer cross-resistance.

Table 1: Comparative In Vitro Activity of this compound and Metronidazole Against Metronidazole-Resistant Helicobacter pylori Strains

This table summarizes the Minimum Inhibitory Concentration (MIC) values from a study evaluating the susceptibility of 40 metronidazole-resistant H. pylori isolates to this compound.

| Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| This compound | 8 | ≥8 |

| Metronidazole | 32 | 64 |

Synergistic Interactions and Combination Therapies in Research

Synergism with Antiviral Agents

Research has demonstrated that nitazoxanide can act synergistically with several antiviral drugs, potentially offering improved treatment options for viral infections.

Studies have investigated the combination of this compound with neuraminidase inhibitors, such as oseltamivir (B103847) and zanamivir (B325), against various strains of influenza A virus. In vitro studies have shown that this combination exerts a synergistic antiviral effect. nih.govnih.gov this compound, which is known to inhibit the maturation of viral hemagglutinin, and neuraminidase inhibitors, which block the release of new virus particles, target different stages of the viral life cycle. nih.govnih.gov

The synergistic effect of this compound in combination with oseltamivir and zanamivir has been observed against a range of human and avian influenza A viruses, including H1N1, H3N2, H5N9, and H7N1 strains. nih.govnih.gov This includes strains that are resistant to oseltamivir or amantadine. nih.gov The synergy of these combinations has been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value of less than 1 indicates synergism. nih.govnih.gov

For the combination of this compound and oseltamivir against A/Puerto Rico/8/1934 (H1N1) and A/WSN/1933 (H1N1) strains, CI values were found to be between 0.39 and 0.63. nih.govnih.gov Similarly, when combined with zanamivir against the A/Puerto Rico/8/1934 (H1N1) strain, the CI values ranged from 0.3 to 0.48. nih.govnih.gov A particularly strong synergistic effect was noted for the this compound-oseltamivir combination against the avian A/chicken/Italy/9097/1997 (H5N9) virus, with CI values between 0.18 and 0.31. nih.govnih.gov

However, it is important to note that a clinical study involving hospitalized patients with seasonal influenza did not find a significant improvement in outcomes when this compound was added to oseltamivir treatment compared to oseltamivir alone. nih.govnih.gov

Table 1: Synergistic Effects of this compound with Neuraminidase Inhibitors Against Influenza A Viruses

| Influenza A Virus Strain | Combination | Combination Index (CI) Value | Effect |

|---|---|---|---|

| A/Puerto Rico/8/1934 (H1N1) | This compound + Oseltamivir | 0.39 - 0.63 | Synergistic |

| A/WSN/1933 (H1N1) | This compound + Oseltamivir | 0.39 - 0.63 | Synergistic |

| A/Puerto Rico/8/1934 (H1N1) | This compound + Zanamivir | 0.3 - 0.48 | Synergistic |

| A/chicken/Italy/9097/1997 (H5N9) | This compound + Oseltamivir | 0.18 - 0.31 | Synergistic |

The potential for this compound to act synergistically with direct-acting antivirals against SARS-CoV-2 has been explored in vitro. One study identified notable synergism for combinations of this compound with remdesivir (B604916), umifenovir, or amodiaquine. researchgate.net It was observed that a complete rescue of the cytopathic effect could be achieved at certain concentrations of this compound when combined with these agents, whereas the drugs alone only resulted in a 40-60% rescue. researchgate.net In some instances, the combination of this compound and remdesivir has been used in clinical settings for severe COVID-19 cases. nih.govwellcomeopenresearch.org

Synergism with Antiparasitic Agents (e.g., Ivermectin)

Research has investigated the combined therapeutic effect of this compound and ivermectin against Cryptosporidium infection, particularly in immunocompromised models. A study in diabetic mice found that the combination of this compound and ivermectin resulted in a 92% reduction in fecal oocysts, which was significantly higher than the 63% reduction achieved with this compound alone and the 82% reduction with ivermectin alone. research-nexus.netscite.aiscielo.br This combined therapy also led to the most significant improvement in intestinal tissue structure and normalized the CD4/CD8 T cell ratio, suggesting a potent immunomodulatory effect. research-nexus.net Another study in immunosuppressed mice also reported the best results with the combined therapy of this compound and ivermectin in reducing oocyst shedding, with a reduction rate of 91.9%. researchgate.net

Table 2: Efficacy of this compound and Ivermectin Combination Against Cryptosporidiosis in Diabetic Mice

| Treatment | Reduction in Fecal Oocysts (%) |

|---|---|

| This compound (alone) | 63% |

| Ivermectin (alone) | 82% |

| This compound + Ivermectin | 92% |

Synergism with Antibacterial Agents (e.g., Polymyxin (B74138) B, Clarithromycin)

This compound has also been shown to have synergistic effects when combined with certain antibacterial agents.

Research has demonstrated that this compound synergistically enhances the activity of polymyxin B against Gram-negative bacteria, including strains resistant to polymyxin B. nih.govnih.govasm.org Mechanistic studies suggest that this compound promotes the penetration and disruption of the bacterial cell membrane by polymyxin B. nih.govasm.org This is achieved by enhancing the affinity between polymyxin B and the extracellular membrane, promoting intracellular ATP depletion, and increasing reactive oxygen species. nih.govasm.org Transcriptomic analysis revealed that the combination leads to energy depletion by inhibiting both aerobic and anaerobic respiration in bacterial cells. nih.gov The combination of this compound and polymyxin B has also shown promising therapeutic effects in a mouse infection model. nih.govnih.gov

In the context of Helicobacter pylori infection, the addition of this compound to a standard clarithromycin-based triple therapy has been shown to effectively eradicate the infection. One study reported an eradication rate of 93.7% in the per-protocol analysis and 90.4% in the intention-to-treat analysis. nih.govnih.gov Another study found that adding this compound to the standard clarithromycin-based regimen achieved an eradication rate of 89.36% in the per-protocol analysis. researchgate.net

Table 3: Eradication Rates of H. pylori with this compound-Containing Regimens

| Study Population | Treatment Regimen | Eradication Rate (Per-Protocol) |

|---|---|---|

| Treatment-Naive Patients | This compound + Amoxicillin + Clarithromycin + Esomeprazole (B1671258) | 93.7% |

| Treatment-Naive Patients | This compound + Clarithromycin-based Triple Therapy | 89.36% |

Theoretical Frameworks for Combination Effects (e.g., Chou-Talalay Method)

The evaluation of synergistic, additive, or antagonistic effects of drug combinations often relies on theoretical frameworks and mathematical models. The Chou-Talalay method is a widely used approach for this purpose. nih.govnih.gov This method is based on the median-effect principle and allows for the quantitative determination of drug interactions. nih.govnih.gov

The key output of the Chou-Talalay method is the Combination Index (CI), which provides a quantitative measure of the interaction between two or more drugs. A CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism. nih.govnih.gov This method was utilized in the studies that demonstrated the synergistic effects of this compound with the neuraminidase inhibitors oseltamivir and zanamivir against influenza A viruses. nih.govnih.gov The use of such robust analytical methods is crucial for the preclinical evaluation of combination therapies and for guiding the design of future clinical trials.

Immunomodulatory Effects and Host Response Modulation

Modulation of Cytokine and Chemokine Production

Nitazoxanide has been shown to effectively modulate the production of various cytokines and chemokines, which are crucial signaling molecules in the immune response. In peripheral blood mononuclear cells (PBMCs), this compound has demonstrated the ability to inhibit the production of several pro-inflammatory cytokines, including Interleukin-2 (IL-2), IL-4, IL-5, IL-6, IL-8, and IL-10. nih.govresearchgate.net Specifically, in PBMCs from patients with type 2 diabetes, treatment with this compound led to significant decreases in the supernatant concentrations of IL-1β, IL-2, and IL-6. nih.gov In a study on LPS-stimulated RAW 264.7 macrophage cells, this compound was found to inhibit the production of IL-6 and IL-1β. biorxiv.org

A clinical trial involving patients with moderate COVID-19 showed that this compound treatment resulted in a notable decrease in the levels of several inflammatory biomarkers from baseline, including d-Dimer, US-RCP, Tumor Necrosis Factor (TNF), IL-6, and IL-8. nih.gov This modulation of cytokine production underscores the anti-inflammatory properties of this compound.

| Cytokine/Chemokine | Model System | Effect of this compound | Reference |

| IL-1β | Human PBMCs | Significant Decrease | nih.gov |

| IL-1β | RAW 264.7 Cells | Inhibition (IC50: 10.08 µM) | biorxiv.org |

| IL-2 | Human PBMCs | Significant Decrease | nih.gov |

| IL-6 | Human PBMCs | Significant Decrease | nih.gov |

| IL-6 | RAW 264.7 Cells | Inhibition (IC50: 16.9 µM) | biorxiv.org |

| IL-6 | COVID-19 Patients | Significant Decrease | nih.gov |

| TNF-α | COVID-19 Patients | Significant Decrease | nih.gov |

| IL-8 | COVID-19 Patients | Significant Decrease | nih.gov |

| IL-10 | Human PBMCs | Significant Decrease | nih.gov |

| IL-12 | Human PBMCs | Significant Decrease | nih.gov |

Activation of Innate Immune Pathways (e.g., Interferon Pathway, Toll-like Receptor 8)

This compound enhances the host's innate immune response, a critical first line of defense against pathogens. One of the key mechanisms is the activation of the interferon (IFN) pathway. nih.gov Studies have shown that this compound and its active metabolite, tizoxanide (B1683187), are potent inducers of type I interferons (IFN-α and IFN-β). unimi.itresearchgate.net This leads to the selective activation of several interferon-stimulated genes (ISGs), which play a vital role in inhibiting viral replication. unimi.it In influenza virus-stimulated PBMCs, tizoxanide was observed to increase the mRNA expression of IFN-α and IFN-β, as well as various ISGs such as MXA, PRKCZ, ADAR, and CXCL10. researchgate.net

Furthermore, this compound has been found to modulate the expression of Toll-like receptors (TLRs). Specifically, its active metabolite, tizoxanide, has been shown to increase the expression of TLR8 in monocytes. researchgate.net TLR8 is an important pattern recognition receptor that recognizes single-stranded viral RNA, and its activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons, thereby enhancing the antiviral response.

| Pathway/Receptor | Cell Type | Effect of this compound/Tizoxanide | Key Findings | Reference |

| Interferon Pathway | Human PBMCs | Activation | Increased mRNA expression of IFN-α, IFN-β, and various ISGs (MXA, PRKCZ, ADAR, CXCL10) | researchgate.net |

| Toll-like Receptor 8 (TLR8) | Monocytes | Increased Expression | Enhanced expression of TLR8, a key receptor in antiviral innate immunity | researchgate.net |

Enhancement of Adaptive Immune Responses (e.g., CD4+ T cell, CD8+ T cell Activity)

This compound also influences the adaptive immune system, which provides a more specific and long-lasting immune response. The compound's active metabolite, tizoxanide, has been shown to enhance T-cell mediated immunity. In studies using influenza-stimulated PBMCs, tizoxanide treatment led to an increase in IFN-γ and IL-2 secreting CD4+ T cells, which are crucial for coordinating the adaptive immune response. researchgate.net

Moreover, tizoxanide was found to boost the activity of cytotoxic T lymphocytes (CTLs), as evidenced by an increase in CTL degranulation and a higher number of Fas-expressing CD8+ T cells. researchgate.net Fas is a receptor that, when engaged, can trigger apoptosis, a key mechanism by which CTLs eliminate virus-infected cells. However, in a study on PBMCs from patients with type 2 diabetes, this compound was found to inhibit T-cell proliferation induced by anti-CD3 and anti-CD28 antibodies. nih.gov This suggests that the effect of this compound on T-cell activity may be context-dependent. A clinical trial in moderate COVID-19 patients treated with this compound showed a decrease in the activation markers HLA-DR on CD4+ T cells and CD38 on both CD4+ and CD8+ T cells. nih.gov

| T-Cell Population | Condition | Effect of this compound/Tizoxanide | Specific Findings | Reference |

| CD4+ T cells | Influenza-stimulated PBMCs | Enhancement | Increase in IFN-γ and IL-2 secreting cells | researchgate.net |

| CD8+ T cells (CTLs) | Influenza-stimulated PBMCs | Enhancement | Increased degranulation and Fas-expressing cells | researchgate.net |

| T lymphocytes | PBMCs from Type 2 Diabetes Patients | Inhibition of Proliferation | Three-fold lower proliferation compared to antibody-stimulated cells | nih.gov |

| CD4+ T cells | Moderate COVID-19 Patients | Decrease in Activation Markers | Reduction in HLA-DR and CD38 expression | nih.gov |

| CD8+ T cells | Moderate COVID-19 Patients | Decrease in Activation Markers | Reduction in CD38 expression | nih.gov |

Regulation of Inflammatory Processes (e.g., Cytokine Storm Mitigation, NLRP3 Inflammasome Inhibition)

A critical aspect of this compound's immunomodulatory action is its ability to regulate excessive inflammatory responses, such as the cytokine storm observed in severe infections. nih.gov By curbing the production of key pro-inflammatory cytokines like IL-6 and TNF-α, this compound can help mitigate the systemic inflammation that leads to tissue damage. bioworld.comnih.gov

| Macrophage Phenotype | Cell Source | Treatment | Effect | Reference |

| M1 (pro-inflammatory) | PBMCs from Type 2 Diabetes Patients | This compound | Decrease in M1 subpopulation | nih.govresearchgate.net |

| M2 (anti-inflammatory) | PBMCs from Type 2 Diabetes Patients | This compound | Increase in M2 subpopulation | nih.govresearchgate.net |

Agonist Activity at Nuclear Receptors (e.g., PPAR-γ)

This compound has been identified as a ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) with agonistic effects. nih.gov PPAR-γ is a nuclear receptor that plays a key role in regulating glucose metabolism, lipid metabolism, and inflammation. frontiersin.org Activation of PPAR-γ generally leads to anti-inflammatory responses. While a specific EC50 value for this compound's agonist activity at PPAR-γ is not consistently reported, its classification as a PPAR-γ agonist suggests that some of its immunomodulatory and anti-inflammatory effects may be mediated through the activation of this receptor. nih.govmdpi.com Synthetic PPAR-γ agonists, such as thiazolidinediones, are known to exert potent anti-inflammatory effects. nih.gov

Targeting Cellular Metabolism and Mitochondrial Function

Modulation of Oxidative Phosphorylation and Mitochondrial Respiration

Nitazoxanide directly influences mitochondrial oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in most animal cells. nih.gov Research indicates that this compound functions as an uncoupler of OXPHOS. nih.gov This activity leads to an increase in the mitochondrial oxygen consumption rate (OCR). biorxiv.orgresearchgate.net For instance, in HepG2 cells, both this compound and its active metabolite, tizoxanide (B1683187), were shown to dose-dependently increase the mitochondrial OCR. researchgate.net

In pathological contexts, this compound can normalize mitochondrial activity. In a model of osteoarthritis, the compound attenuated oxidative phosphorylation and restored the mitochondrial respiratory capacity in IL-1β-stimulated chondrocytes. nih.gov Similarly, in cellular models of Parkinson's disease, this compound was found to ameliorate the loss in oxygen consumption rate induced by the toxin MPP+. uq.edu.au This suggests that this compound can modulate mitochondrial respiration, increasing it under basal conditions and restoring it under conditions of mitochondrial dysfunction. nih.govuq.edu.au

| Cell/Model System | Condition | Observed Effect on OCR | Source |

|---|---|---|---|

| HepG2 cells | Basal | Dose-dependent increase | researchgate.net |

| OA Chondrocytes | IL-1β Stimulation | Normalized/Restored respiratory capacity | nih.gov |

| Cellular Model of Parkinson's Disease | MPP+ Induced Toxicity | Ameliorated toxin-induced loss in OCR | uq.edu.au |

Induction of Mitochondrial Uncoupling

A primary mechanism underlying this compound's effects on mitochondrial respiration is the induction of mitochondrial uncoupling. nih.gov Both this compound and its metabolite, tizoxanide, are recognized as agents that induce a mild mitochondrial uncoupling effect. biorxiv.orguq.edu.aunih.govresearchgate.net This process involves an increase in the passive proton conductance across the inner mitochondrial membrane, which dissipates the proton gradient normally used by ATP synthase to produce ATP. nih.gov The energy from the proton gradient is instead released as heat.

This mild uncoupling is considered a key aspect of the drug's mechanism of action, linking its impact on bioenergetics to the activation of downstream signaling pathways. nih.gov For example, the induction of mild mitochondrial uncoupling by this compound has been directly linked to the activation of cellular AMPK. nih.govresearchgate.net This effect is thought to underlie many of the compound's therapeutic potentials, including its antiviral properties and its ability to restore ATP production in the face of mitochondrial toxins. nih.govbiorxiv.org

Activation of AMP-activated Protein Kinase (AMPK) Signaling Pathway

This compound and tizoxanide are potent activators of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govresearchgate.net AMPK is a crucial cellular energy sensor that is activated during states of low energy (high AMP:ATP ratio) to restore metabolic homeostasis. nih.gov this compound treatment leads to a substantial increase in the phosphorylation of AMPKα, the catalytic subunit of the AMPK complex, which is a marker of its activation. nih.gov

The activation of AMPK by this compound is considered a critical upstream event that mediates many of its protective effects. nih.govnih.gov For instance, in chondrocytes, the mitochondrial and metabolic improvements induced by this compound were negated by the knockdown of AMPK, confirming its essential role. nih.gov This activation is mechanistically linked to the compound's mitochondrial uncoupling effect, which can alter the cellular energy charge and trigger AMPK. nih.gov The activation of AMPK by this compound has been associated with anti-inflammatory effects, the inhibition of the mTORC1 pathway, and even lifespan extension in preclinical models like Caenorhabditis elegans. nih.govnih.govbiorxiv.org

| Model System | Key Finding | Downstream Consequence | Source |

|---|---|---|---|

| Osteoarthritis Chondrocytes | Substantially increased AMPK phosphorylation. | Mediated mitochondrial protection and mTORC1 inhibition. | nih.govnih.gov |

| A10 Cells & RAW264.7 Macrophages | Activated cellular AMPK. | Inhibited NLRP3 inflammasome activation. | nih.gov |

| Caenorhabditis elegans | Induced AMPK activation. | Contributed to lifespan extension. | nih.gov |

| Asthmatic Mouse Model (Lung Tissue) | Activated AMPK. | Reduced airway inflammation and hyperresponsiveness. | biorxiv.org |

Inhibition of mTORC1 Signaling Pathway

Concurrent with the activation of AMPK, this compound and tizoxanide act as strong inhibitors of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. plos.orgnih.govnih.gov The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its inhibition is a key trigger for autophagy. nih.govnih.gov

Studies have shown that this compound treatment leads to a significant reduction in the phosphorylation of key downstream targets of mTORC1, including p70S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). nih.gov The mechanism of mTORC1 inhibition by this compound is linked to its activation of AMPK; AMPK is a well-established negative regulator of mTORC1. nih.govnih.gov By activating AMPK, this compound effectively shuts down mTORC1 signaling, which contributes to its effects on autophagy, inflammation, and cellular metabolism. nih.govnih.govresearchgate.net

Impact on Glycolytic Metabolic Reprogramming (e.g., Glucose Uptake, GLUT1 Expression)

This compound has been shown to counteract the metabolic shift towards glycolysis, a phenomenon often observed in inflammatory conditions and cancer known as metabolic reprogramming. nih.gov In a model of osteoarthritis where chondrocytes were stimulated with interleukin-1β (IL-1β), a pro-inflammatory cytokine, the cells exhibited an increase in glycolysis. nih.gov

Treatment with this compound effectively reversed these IL-1β-induced glycolytic changes. nih.govnih.gov It achieved this by directly inhibiting glucose uptake and reducing the expression of Glucose Transporter 1 (GLUT1), a key protein responsible for facilitating glucose entry into cells. nih.govnih.gov Furthermore, this compound treatment led to a reduction in the extracellular acidification rate (ECAR), a direct measure of glycolytic activity. nih.gov These findings indicate that this compound can modulate cellular energy metabolism by limiting the reliance on glycolysis, particularly under inflammatory stress. nih.gov

| Parameter | Effect of this compound Treatment | Source |

|---|---|---|

| Glucose Uptake | Inhibited | nih.govnih.gov |

| GLUT1 Expression | Inhibited | nih.govnih.gov |

| Extracellular Acidification Rate (ECAR) | Reduced | nih.gov |

Mitochondrial Protective Effects and Reduction of Reactive Oxygen Species

Beyond modulating bioenergetics, this compound exhibits significant mitochondrial protective effects. nih.govnih.gov In various models of cellular stress, this compound treatment has been shown to restore the mitochondrial membrane potential, a key indicator of mitochondrial health. nih.govnih.gov A major aspect of this protective function is the compound's ability to reduce the levels of mitochondrial reactive oxygen species (ROS), which are damaging byproducts of metabolism that contribute to cellular damage and inflammation. nih.govuq.edu.au

The mechanisms for this antioxidant effect are multifaceted. This compound treatment has been found to decrease the expression of NOX4, a member of the NADPH oxidase family and a major source of ROS. nih.gov Concurrently, it activates the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response. frontierspartnerships.org This leads to the increased expression and activity of protective antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD), thereby enhancing the cell's capacity to neutralize oxidative stress. frontierspartnerships.org

Enhancement of Cellular Autophagy